N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide

Catalog No.
S13372259
CAS No.
M.F
C11H13ClN2O3
M. Wt
256.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetam...

Product Name

N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide

IUPAC Name

N-(3-acetamido-4-methoxyphenyl)-2-chloroacetamide

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

InChI

InChI=1S/C11H13ClN2O3/c1-7(15)13-9-5-8(14-11(16)6-12)3-4-10(9)17-2/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

FPDZZMHUPHPBHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)NC(=O)CCl)OC

N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide is a synthetic organic compound characterized by its unique structure, which includes an acetylamino group and a chloroacetamide moiety. The molecular formula of this compound is C11H12ClN2O2C_{11}H_{12}ClN_{2}O_{2}, and it has a molecular weight of approximately 240.68 g/mol. The presence of both the chloro and methoxy functional groups contributes to its chemical reactivity and potential biological activity.

  • Nucleophilic Substitution: The chloroacetamide group can react with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted acetamides.
  • Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to yield 3-(acetylamino)aniline and chloroacetic acid.
  • Oxidation and Reduction: The acetylamino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield the corresponding amine.

Research indicates that N-(3-acetylamino-4-methoxy-phenyl)-2-chloro-acetamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent and its ability to interact with various biomolecules, suggesting roles in medicinal chemistry. The compound's mechanism of action may involve inhibition of specific enzymes or receptors, which modulates biochemical pathways relevant to disease processes.

The synthesis of N-(3-acetylamino-4-methoxy-phenyl)-2-chloro-acetamide typically follows these steps:

  • Starting Materials: The synthesis begins with 3-amino-4-methoxyacetophenone and chloroacetyl chloride.
  • Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane or chloroform, at low temperatures (0-5°C) to manage the exothermic nature of the reaction.
  • Procedure: Chloroacetyl chloride is added dropwise to a solution of 3-amino-4-methoxyacetophenone in the presence of a base (such as pyridine) to neutralize hydrochloric acid formed during the reaction. After stirring for several hours, the product is isolated by filtration and purified through recrystallization.

N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide has several applications:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
  • Materials Science: The compound is explored for developing novel materials with specific properties.
  • Biological Studies: It acts as a probe in biochemical assays to study enzyme activity and protein interactions.
  • Environmental Chemistry: Investigated for potential use in environmental remediation processes .

Studies have shown that N-(3-acetylamino-4-methoxy-phenyl)-2-chloro-acetamide interacts with various biological targets. Its mechanism likely involves forming covalent bonds with nucleophilic residues in enzymes' active sites, potentially inhibiting their activity or altering protein functions. This interaction profile highlights its potential as a lead compound for further drug development.

N-(3-Acetylamino-4-methoxy-phenyl)-2-chloro-acetamide can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(3-Acetamidophenyl)-2-chloroacetamideAcetamido group at meta positionDifferent substitution pattern affects reactivity
N-(4-Acetamidophenyl)-2-chloroacetamideAcetamido group at para positionStructural variation may influence biological activity
N-(2-Acetamidophenyl)-2-chloroacetamideAcetamido group at ortho positionUnique interaction capabilities due to steric factors

The uniqueness of N-(3-acetylamino-4-methoxy-phenyl)-2-chloro-acetamide lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

256.0614700 g/mol

Monoisotopic Mass

256.0614700 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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